

Part 1: Structural and Physicochemical Distinctions

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Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042

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The primary difference between these two compounds lies in their isotopic composition, which dictates their utility in research.

Chemical Identity

- PF-670462 (Parent Compound):
 - IUPAC Name: 4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine.[1][3]
 - Molecular Formula:
(commonly supplied as dihydrochloride salt).[1][3]
 - Role: Bioactive small molecule inhibitor.[1][4]
 - Target: Selectively inhibits CK1
(
nM) and CK1
(
nM).[1][3][4][5]

- PF-670462-d11 (Deuterated Analog):
 - Modification: Replacement of 11 protium () atoms with deuterium () atoms, typically on the cyclohexyl ring.
 - Molecular Weight Shift: Da relative to the parent.
 - Role: Analytical Internal Standard (IS).[\[1\]](#)
 - Target: None (used for instrument calibration).

Physicochemical Comparison Table

Feature	PF-670462 (Analyte)	PF-670462-d11 (Internal Standard)
Molecular Weight (Free Base)	~337.4 g/mol	~348.5 g/mol
Isotopic Signature	Natural abundance	Enriched Deuterium (D)
Chromatographic Behavior	Elutes at (Retention Time)	Co-elutes with parent (slight shift possible due to deuterium isotope effect)
Mass Spectrometry (MRM)	Transitions from parent precursor (e.g., 338 product)	Transitions from heavy precursor (e.g., 349 heavy product)
Primary Application	Circadian Phase Shifting, Anti-fibrotic studies	Normalization of matrix effects in LC-MS/MS

Part 2: Mechanistic Divergence & Applications[\[1\]](#) The Biological Mechanism (PF-670462)

PF-670462 functions by competitively binding to the ATP-binding pocket of CK1

and CK1

[1] In the mammalian circadian clock, CK1 mediates the phosphorylation of PERIOD (PER) proteins. Phosphorylation triggers the recruitment of

-TrCP E3 ubiquitin ligase, leading to PER degradation.

- Inhibition Effect: By blocking CK1, PF-670462 stabilizes PER proteins, delaying their degradation.[1] This extends the circadian period () and causes phase delays in the circadian rhythm.

The Analytical Mechanism (PF-670462-d11)

PF-670462-d11 is not intended for dosing in biological efficacy studies due to the high cost and potential Kinetic Isotope Effects (KIE) that could alter metabolic stability.[1] Its value is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

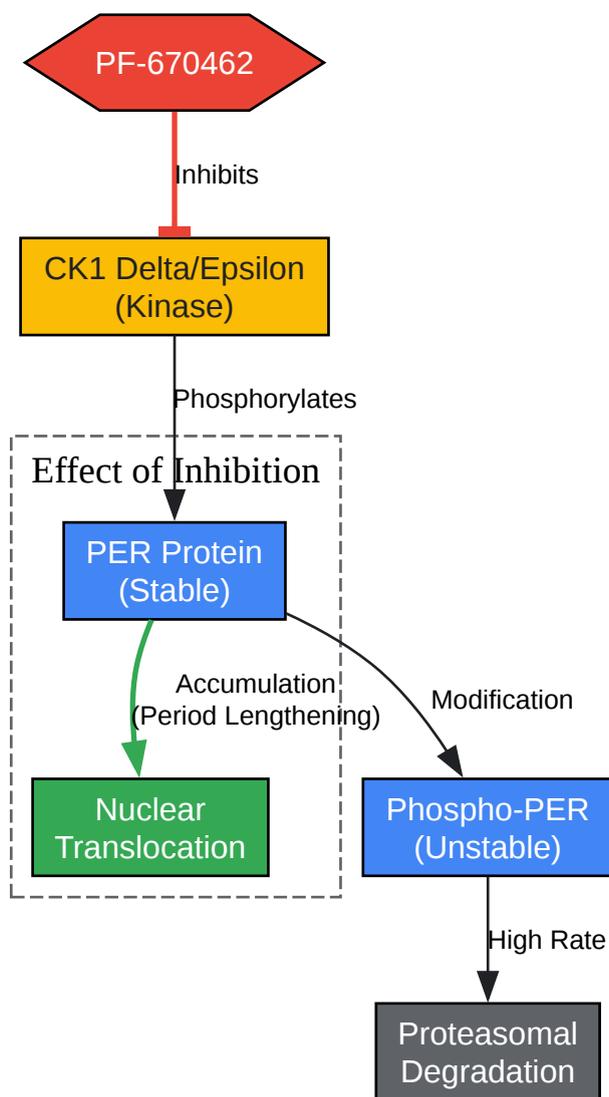
- Matrix Effect Correction: Biological samples (plasma, brain homogenate) contain phospholipids and salts that suppress ionization in the MS source. Because PF-670462-d11 is chemically identical (save for mass) to the analyte, it experiences the exact same suppression and extraction efficiency.[6]
- Quantification: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically canceling out errors from sample loss or instrument drift.

Part 3: Visualization of Pathways and Workflows

Diagram 1: CK1 Signaling & PF-670462 Mechanism

This diagram illustrates the circadian negative feedback loop and where PF-670462 intervenes.

[1]

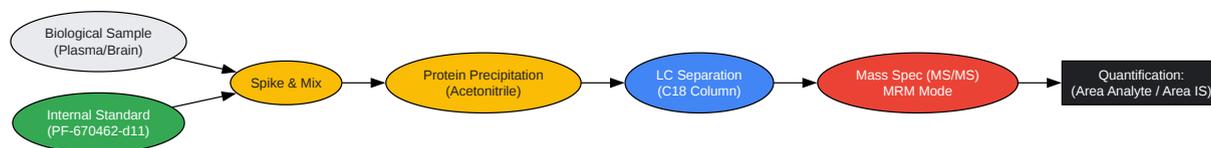


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Caption: PF-670462 inhibits CK1-mediated phosphorylation of PER, preventing degradation and delaying circadian phase.

Diagram 2: LC-MS/MS Bioanalytical Workflow

This workflow demonstrates how the d11 variant is used to validate data.



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Caption: Workflow utilizing PF-670462-d11 to normalize extraction recovery and ionization suppression in LC-MS/MS.

Part 4: Experimental Protocols

Protocol A: Circadian Phase Shifting (In Vivo)

Objective: To induce a phase delay in murine circadian rhythms using PF-670462.[1]

- Animal Housing: House C57BL/6 mice in individual cages equipped with running wheels. Entrain to a 12:12 Light:Dark (LD) cycle for 14 days.
- Baseline Recording: Transfer mice to Constant Darkness (DD) for 24 hours to establish the endogenous free-running period (CT: Circadian Time).[1]
- Compound Preparation:
 - Dissolve PF-670462 (dihydrochloride) in 20% (2-Hydroxypropyl)- β -cyclodextrin (vehicle) to improve solubility.
 - Target concentration: 3–10 mg/mL depending on dose.[1]
- Dosing:
 - Administer PF-670462 via subcutaneous (s.c.) injection at Circadian Time 12 (CT12) (activity onset).[1]
 - Dose: 30–50 mg/kg.[1]

- Measurement: Continue monitoring wheel-running activity in DD for 7–10 days post-injection.
- Analysis: Calculate the phase shift by fitting regression lines to activity onsets before and after treatment. Expect a phase delay (shift to the right) of 2–4 hours depending on dose.

Protocol B: Quantitative Bioanalysis (LC-MS/MS)

Objective: To quantify PF-670462 levels in mouse plasma using PF-670462-d11 as the Internal Standard.

- Standard Preparation:
 - Analyte Stock: 1 mg/mL PF-670462 in DMSO.[1]
 - IS Stock: 1 mg/mL PF-670462-d11 in DMSO.[1]
 - Working IS Solution: Dilute IS stock to 100 ng/mL in 50:50 Methanol:Water.
- Sample Processing:
 - Aliquot 50

L of plasma into a 96-well plate.
 - Add 20

L of Working IS Solution (PF-670462-d11) to every well (standards, QCs, and samples).
 - Add 200

L of cold Acetonitrile to precipitate proteins.[1]
 - Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
- LC-MS/MS Parameters:
 - Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
 - Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

- MRM Transitions (Positive Mode ESI):
 - PF-670462:[1][3][5][7][8][9][10][11][12]

338.2

199.1 (Quantifier).[1]
 - PF-670462-d11:

349.3

205.1 (Quantifier).[1]
- Calculation: Plot the peak area ratio (Analyte/IS) against concentration. The d11 IS corrects for any variation in injection volume or ionization efficiency.

Part 5: References

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